Cas no 1506058-92-9 (3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine)

3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine 化学的及び物理的性質
名前と識別子
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- 3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine
- AKOS019590396
- 1506058-92-9
- EN300-1847564
-
- インチ: 1S/C10H19N3/c1-4-13-6-5-12-9(13)7-10(2,3)8-11/h5-6H,4,7-8,11H2,1-3H3
- InChIKey: KWDBNWDHXNWZNR-UHFFFAOYSA-N
- SMILES: N1(C=CN=C1CC(C)(C)CN)CC
計算された属性
- 精确分子量: 181.157897619g/mol
- 同位素质量: 181.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 156
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 43.8Ų
3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1847564-0.1g |
3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |
1506058-92-9 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1847564-0.25g |
3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |
1506058-92-9 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1847564-0.05g |
3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |
1506058-92-9 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1847564-10.0g |
3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |
1506058-92-9 | 10g |
$5837.0 | 2023-05-27 | ||
Enamine | EN300-1847564-1g |
3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |
1506058-92-9 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1847564-10g |
3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |
1506058-92-9 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1847564-2.5g |
3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |
1506058-92-9 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1847564-1.0g |
3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |
1506058-92-9 | 1g |
$1357.0 | 2023-05-27 | ||
Enamine | EN300-1847564-5.0g |
3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |
1506058-92-9 | 5g |
$3935.0 | 2023-05-27 | ||
Enamine | EN300-1847564-0.5g |
3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |
1506058-92-9 | 0.5g |
$946.0 | 2023-09-19 |
3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amineに関する追加情報
3-(1-Ethyl-1H-Imidazol-2-Yl)-2,2-Dimethylpropan-1-Amine: A Comprehensive Overview
The compound 3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine (CAS No. 1506058-92-9) is a versatile organic molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines an imidazole ring with a substituted amine group, making it a valuable building block in organic synthesis and drug discovery.
Imidazole, a heterocyclic aromatic compound, is a key structural component of this molecule. The imidazole ring is known for its stability and ability to form hydrogen bonds, which are crucial in many biochemical interactions. In this compound, the imidazole ring is substituted with an ethyl group at the 1-position and an amino group at the 3-position. The amino group is further connected to a tert-butyl group, which adds steric bulk and enhances the molecule's stability.
Recent studies have highlighted the importance of tert-butyl groups in modulating the pharmacokinetic properties of drugs. The presence of this bulky group in 3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine suggests that it could play a role in improving drug absorption and bioavailability. This makes the compound an attractive candidate for use in drug delivery systems and as a precursor for more complex molecules.
The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine typically involves multi-step reactions, often starting with the preparation of the imidazole ring. Researchers have explored various methods to optimize the synthesis process, including microwave-assisted synthesis and catalytic reactions. These advancements have not only improved yield but also reduced reaction times, making the compound more accessible for large-scale production.
In terms of applications, this compound has shown promise in several areas. For instance, it has been used as a ligand in organometallic chemistry due to its ability to coordinate with metal ions. Additionally, its role as an intermediate in pharmaceutical synthesis has been extensively studied. Recent findings indicate that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties, opening new avenues for its use in therapeutic agents.
The physical properties of 3-(1-ethyl-1H-imidazol-2-Yl)-2,2-Dimethylpropan-1-Amine are also worth noting. Its melting point and solubility characteristics make it suitable for various analytical techniques such as chromatography and spectroscopy. Furthermore, its stability under different conditions ensures its reliability in both laboratory experiments and industrial processes.
From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its impact on ecosystems. Studies have shown that it undergoes hydrolysis under certain conditions, which could influence its persistence in the environment. This information is critical for regulatory agencies when evaluating its safety profile.
In conclusion, 3-(1-Ethyl-1H-imidazol-2-Yl)-2,2-Dimethylpropan-amine (CAS No. 1506058929) stands out as a significant molecule with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable asset in modern chemical research.
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